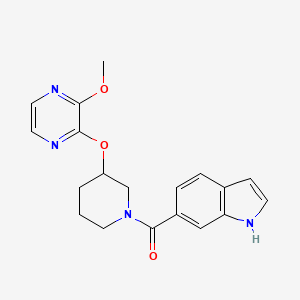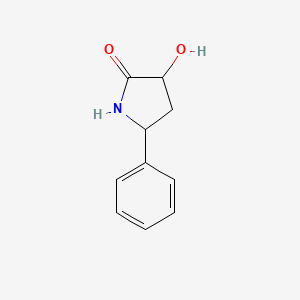
3-Hydroxy-5-phenylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Hydroxy-5-phenylpyrrolidin-2-one” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “3-Hydroxy-5-phenylpyrrolidin-2-one”, can be achieved through two main synthetic strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-Hydroxy-5-phenylpyrrolidin-2-one” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a phenyl group and a hydroxy group . The InChI code for this compound is 1S/C10H11NO2/c12-9-6-8 (11-10 (9)13)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2, (H,11,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Hydroxy-5-phenylpyrrolidin-2-one” include a molecular weight of 177.2 . The compound is a powder at room temperature . Its melting point ranges from 150 to 155 degrees Celsius .Applications De Recherche Scientifique
Antitumor and Antimicrobial Applications
3-Hydroxy-5-phenylpyrrolidin-2-one has been explored for its antitumor and antimicrobial properties. A study demonstrated the efficient synthesis of novel compounds with this structure, exhibiting significant potential in antitumor and antimicrobial applications. These compounds were synthesized through a microwave-assisted, chemoselective process, yielding products with high purity and yield under eco-friendly conditions. The structural formula of these compounds was confirmed by spectroscopic characterizations, and their biological activities suggest potential in the treatment of certain cancers and microbial infections (Azmy et al., 2018).
Pharmacological Profiles
The pharmacological profile of compounds structurally related to 3-Hydroxy-5-phenylpyrrolidin-2-one has been studied, particularly those acting as 5-HT2A receptor antagonists. These compounds have shown significant inhibition of platelet aggregation induced by serotonin, suggesting their potential use in therapeutic applications related to platelet function and cardiovascular diseases (Ogawa et al., 2002).
Synthesis and Mechanistic Studies
There has been considerable interest in the synthesis and mechanism of reaction of 3-Hydroxy-5-phenylpyrrolidin-2-one derivatives. Studies have focused on understanding the kinetics and transformation reactions of these compounds, providing insight into their chemical behavior and potential applications in various fields, including pharmaceuticals (Hanusek et al., 2004).
Biological Activity and Organic Synthesis
Compounds containing the 5-Hydroxypyrrolidin-2-one fragment, structurally similar to 3-Hydroxy-5-phenylpyrrolidin-2-one, are known to possess various biological activities. They are found in inhibitors of HIV-1 integrase, tyrosine kinase, and other medically relevant targets. Additionally, they are useful intermediates in organic synthesis, showcasing the versatility of these compounds in both medicinal chemistry and synthetic applications (Fedoseev et al., 2015).
Potential in Anticonvulsant Applications
Research into the crystal structures of derivatives of 3-Hydroxy-5-phenylpyrrolidin-2-one has shown significant promise in anticonvulsant applications. These studies reveal how stereochemical differences in the compounds can lead to variations in their pharmacological properties, which is crucial for the development of effective anticonvulsant medications (Krivoshein et al., 2017).
Safety and Hazards
Orientations Futures
The future directions for “3-Hydroxy-5-phenylpyrrolidin-2-one” and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
3-hydroxy-5-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-6-8(11-10(9)13)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPBZSBDIOOTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C1O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



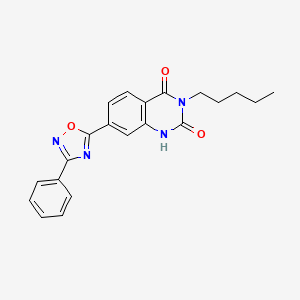
![N-(sec-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2945528.png)
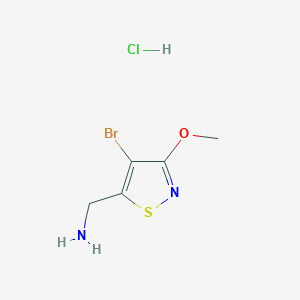
![4-chloro-N-(2-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2945531.png)

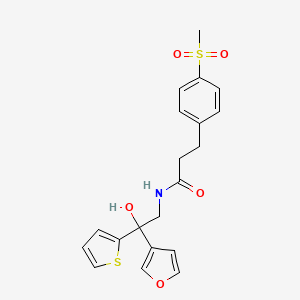


![N-(2,5-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2945539.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenyl)butanamide](/img/structure/B2945541.png)
